

Spectroscopic Analysis of 2-Diphenylmethylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Diphenylmethylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectroscopic characteristics of **2-diphenylmethylpiperidine** (also known as Desoxypipradrol or 2-DPMP)[1], a norepinephrine-dopamine reuptake inhibitor[1]. A thorough understanding of its spectral properties is crucial for its unambiguous identification, characterization, and quality control in research and pharmaceutical development. This document delves into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of **2-diphenylmethylpiperidine**, offering insights into the structural basis for the observed spectral features.

Molecular Structure and Spectroscopic Overview

2-Diphenylmethylpiperidine possesses a chiral center at the C2 position of the piperidine ring, attached to a diphenylmethyl (benzhydryl) group. This structure gives rise to a distinct set of signals in its NMR spectra and characteristic fragmentation patterns in mass spectrometry.

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```

Caption: Molecular structure of **2-Diphenylmethylpiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-diphenylmethylpiperidine**. The following sections detail the expected ^1H and ^{13}C NMR spectra.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-diphenylmethylpiperidine** hydrochloride in D_2O is characterized by signals in the aromatic, methine, and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl groups and the nitrogen atom of the piperidine ring.

Predicted ^1H NMR Spectral Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.2 - 7.5	Multiplet	10H	Aromatic protons (Ph-H)	The ten protons of the two phenyl groups are expected to resonate in this region.
~4.1 - 4.2	Doublet	1H	Methine proton (CH-Ph ₂)	This proton is adjacent to the two phenyl groups and the C2 of the piperidine ring, leading to a downfield shift.
~3.3 - 3.4	Multiplet	1H	C2-H of piperidine	This proton is adjacent to the nitrogen atom and the bulky diphenylmethyl group.
~2.9 - 3.1	Multiplet	2H	C6-H ₂ of piperidine	These protons are adjacent to the nitrogen atom.
~1.2 - 2.0	Multiplets	6H	C3, C4, C5-H ₂ of piperidine	These methylene protons of the piperidine ring are in a complex aliphatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

A sample protocol for acquiring a ^1H NMR spectrum of **2-diphenylmethylpiperidine hydrochloride** is as follows:

- Sample Preparation: Dissolve ~10 mg of the compound in approximately 0.7 mL of deuterium oxide (D_2O).
- Instrument: A 400 MHz NMR spectrometer.
- Parameters:
 - Pulse Angle: 90°
 - Spectral Width: -3 to 13 ppm
 - Delay between pulses: 45 seconds
 - Reference: Tetramethylsilane (TMS) or a suitable internal standard.

^{13}C NMR Spectroscopy

While a fully assigned experimental ^{13}C NMR spectrum for **2-diphenylmethylpiperidine** is not readily available in the public domain, a predicted spectrum can be constructed based on data from its isomer, 4-(diphenylmethyl)piperidine, and general principles of ^{13}C NMR spectroscopy for piperidine derivatives.

Predicted ^{13}C NMR Spectral Data:

Chemical Shift (ppm)	Assignment	Rationale
~140 - 145	Quaternary C of Ph	The two quaternary carbons of the phenyl rings attached to the methine carbon.
~125 - 130	C-H of Ph	The ten CH carbons of the two phenyl rings.
~60 - 65	C2 of piperidine	This carbon is substituted with the bulky diphenylmethyl group and is adjacent to the nitrogen, causing a downfield shift.
~55 - 60	CH-Ph ₂	The methine carbon of the diphenylmethyl group.
~45 - 50	C6 of piperidine	This carbon is adjacent to the nitrogen atom.
~20 - 35	C3, C4, C5 of piperidine	The remaining methylene carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of **2-diphenylmethylpiperidine**, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Under electron ionization (EI) conditions, **2-diphenylmethylpiperidine** undergoes characteristic fragmentation.

Expected Fragmentation Pattern:

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z 251, corresponding to the molecular weight of the free base.
- Base Peak: The base peak is often observed at m/z 167, resulting from the cleavage of the C-C bond between the piperidine ring and the diphenylmethyl group, forming a stable

diphenylmethyl cation ($[C_{13}H_{11}]^+$).

- Other Fragments: Other significant fragments can arise from the piperidine ring, such as a peak at m/z 84, corresponding to the piperidinyl radical cation.

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Caption: Proposed MS fragmentation of **2-diphenylmethylpiperidine**.

Experimental Protocol for GC-MS Analysis:

A typical GC-MS protocol for the analysis of **2-diphenylmethylpiperidine** is as follows:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like chloroform or methanol.
- Gas Chromatograph (GC) Conditions:
 - Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μ m.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 280°C.
 - Oven Program: A temperature ramp, for example, starting at 100°C and increasing to 300°C.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: 30-550 amu.

Conclusion

The spectroscopic analysis of **2-diphenylmethylpiperidine** by NMR and MS provides a comprehensive characterization of its molecular structure. The ¹H NMR spectrum reveals the distinct proton environments, while the predicted ¹³C NMR spectrum offers insights into the carbon skeleton. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern crucial for its identification. This guide serves as a valuable resource for scientists and researchers involved in the analysis and development of this and related compounds.

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